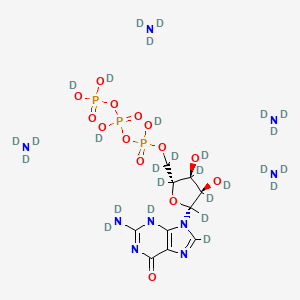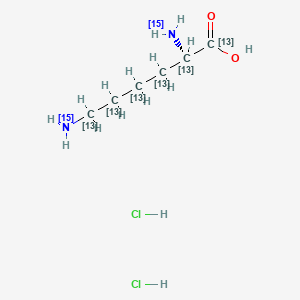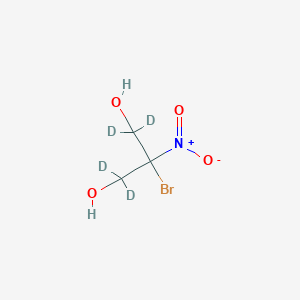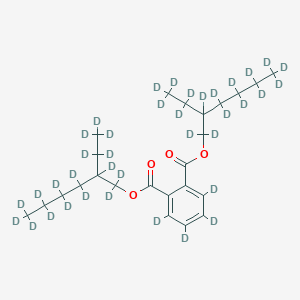
GAK inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GAK inhibitor 2, also known as Compound 14g, is a potent inhibitor of cyclin G-associated kinase (GAK). GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and various cellular processes. This compound has shown significant antiviral activity, particularly against dengue virus .
Métodos De Preparación
The synthesis of GAK inhibitor 2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
GAK inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Aplicaciones Científicas De Investigación
GAK inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of GAK in various chemical processes and pathways.
Biology: It is used to investigate the role of GAK in cellular processes such as clathrin-mediated endocytosis and signal transduction.
Medicine: It has shown potential as an antiviral agent, particularly against dengue virus, and is being explored for its therapeutic potential in other viral infections.
Industry: It is used in the development of new drugs and therapeutic agents targeting GAK and related pathways .
Mecanismo De Acción
GAK inhibitor 2 exerts its effects by binding to the ATP-binding pocket of GAK, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of key substrates involved in clathrin-mediated endocytosis and other cellular processes. The molecular targets and pathways involved include the clathrin-binding domain, the PTEN-like domain, and the J-domain of GAK .
Comparación Con Compuestos Similares
GAK inhibitor 2 is unique in its high potency and selectivity for GAK. Similar compounds include:
Alsterpaullone: A known inhibitor of cyclin-dependent kinases (CDKs) with some activity against GAK.
Roscovitine: Another CDK inhibitor with potential effects on GAK.
Flavopiridol: A broad-spectrum kinase inhibitor that may also affect GAK activity. These compounds share functional similarities with this compound but differ in their selectivity and potency .
Propiedades
Fórmula molecular |
C20H23N3O3S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(2R,6S)-4-[5-(3,4-dimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-12-10-23(11-13(2)26-12)20-19-16(22-27-20)7-6-15(21-19)14-5-8-17(24-3)18(9-14)25-4/h5-9,12-13H,10-11H2,1-4H3/t12-,13+ |
Clave InChI |
BVEGTKGHXUUTRR-BETUJISGSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CC1CN(CC(O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Tyr8] Bradykinin](/img/structure/B12399312.png)




![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)



